molecular formula C8H7F2NO3 B3186674 5-(Difluoromethoxy)-3-methylpicolinic acid CAS No. 1262860-50-3

5-(Difluoromethoxy)-3-methylpicolinic acid

Cat. No.: B3186674
CAS No.: 1262860-50-3
M. Wt: 203.14 g/mol
InChI Key: BJSGKNMBNWQGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Picolinic Acid Scaffolds in Advanced Synthetic Chemistry

Picolinic acid, an isomer of nicotinic acid, is a pyridine-based scaffold that has garnered considerable attention in the field of synthetic chemistry. nih.gov Its derivatives are integral components in a wide array of biologically and medicinally active molecules, exhibiting properties such as anticonvulsant, anticancer, antimicrobial, and anti-inflammatory activities. nih.gov The unique structure of picolinic acid, featuring a carboxylic acid group at the 2-position of the pyridine (B92270) ring, allows it to function as an efficient chelating agent for various metal ions, including copper, iron, zinc, and nickel. nih.gov This chelating ability is not only crucial for the development of metal complexes used in catalysis and materials science but also for therapeutic applications where the delivery of bioactive metals is desired. nih.govnih.gov

The synthesis of complex picolinic acid derivatives is an active area of research, with methodologies being developed to introduce diverse functional groups and create quaternary centers at the picolinic site. rsc.org The versatility of the picolinic acid scaffold makes it a valuable building block in the design and synthesis of novel compounds with tailored properties for pharmaceutical and industrial applications. nih.gov

Role of Fluorine Substitution in Molecular Design and Its Impact on Research Applications

The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely used strategy in medicinal chemistry and materials science. tandfonline.comnih.gov The unique properties of fluorine, such as its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a compound. tandfonline.com

Key impacts of fluorine substitution include:

Metabolic Stability: Replacing a hydrogen atom with fluorine at a site susceptible to metabolic attack can block oxidative metabolism, thereby increasing the compound's metabolic stability and bioavailability. tandfonline.combohrium.com

Physicochemical Properties: As the most electronegative element, fluorine can alter the electron distribution within a molecule. tandfonline.com This can affect the acidity (pKa) of nearby functional groups, which in turn influences properties like solubility and membrane permeability. acs.org

Binding Affinity: Fluorine can enhance the binding affinity of a ligand to its target protein through various non-bonding interactions, including electrostatic and hydrogen-bonding interactions. tandfonline.combohrium.com

Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can improve its absorption and distribution within biological systems. nih.govbenthamscience.com

These modifications are crucial in the rational design of new drug candidates and functional materials, with approximately 20% of all pharmaceuticals containing fluorine. nih.gov

Overview of 5-(Difluoromethoxy)-3-methylpicolinic Acid within Current Chemical Research Landscape

This compound is a fluorinated derivative of picolinic acid that has emerged in the landscape of chemical research. Its structure combines the picolinic acid scaffold with a difluoromethoxy group, a substituent known to impart specific properties due to the presence of two fluorine atoms. The synthesis of this compound has been documented, involving the hydrolysis of the corresponding ethyl ester under basic conditions. chemicalbook.com

The table below summarizes some of the known properties of this compound.

PropertyValue
Molecular FormulaC8H7F2NO3
Molecular Weight203.14 g/mol
AppearanceWhite solid

Table 1: Physicochemical Properties of this compound.

While detailed research findings on the specific applications of this compound are still emerging, its structural analogue, 6-(difluoromethoxy)-5-methylpyridine-3-carboxylic acid, has been noted for its potential in pharmaceutical, agricultural, and material sciences. smolecule.com This suggests that compounds with the difluoromethoxy-methyl-pyridine carboxylic acid core are of significant interest to the scientific community for the development of new functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(difluoromethoxy)-3-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-4-2-5(14-8(9)10)3-11-6(4)7(12)13/h2-3,8H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSGKNMBNWQGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301210748
Record name 5-(Difluoromethoxy)-3-methyl-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262860-50-3
Record name 5-(Difluoromethoxy)-3-methyl-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262860-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Difluoromethoxy)-3-methyl-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Difluoromethoxy 3 Methylpicolinic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 5-(Difluoromethoxy)-3-methylpicolinic Acid Framework

Retrosynthetic analysis of this compound involves strategically disconnecting the molecule into simpler, commercially available, or easily synthesizable precursors. The analysis prioritizes high-yield, convergent synthetic plans.

Key disconnections for the target molecule are identified as follows:

C-N Bond of the Pyridine (B92270) Ring: The most fundamental disconnection involves breaking down the pyridine ring itself. However, a more practical approach is to build upon a pre-existing, substituted pyridine core.

Carboxylic Acid Group (C2-Position): The picolinic acid moiety can be disconnected via a functional group interconversion (FGI). The carboxylic acid can be traced back to the hydrolysis of a nitrile (-CN) or an ester (-COOR) group, or the oxidation of a methyl (-CH3) group at the 2-position. Hydrolysis of a nitrile is a common and effective strategy.

Difluoromethoxy Group (C5-Position): The C-O bond of the difluoromethoxy ether is a prime candidate for disconnection. This leads back to a 5-hydroxypyridine precursor and a source of the difluoromethyl group, typically a difluorocarbene (:CF2) equivalent.

Methyl Group (C3-Position): The bond connecting the methyl group to the pyridine ring can be disconnected, although it is often more strategic to start with a precursor that already contains this substituent, such as a substituted picoline.

Based on these disconnections, a plausible retrosynthetic pathway starts from a polysubstituted pyridine. A primary disconnection of the carboxylic acid leads to ethyl 5-(difluoromethoxy)-3-methylpicolinate. A subsequent disconnection of the ether linkage points to ethyl 5-hydroxy-3-methylpicolinate as a key intermediate. This intermediate can be derived from simpler pyridine building blocks. This strategic approach breaks the synthesis into manageable parts: formation of the core pyridine ring, introduction of the difluoromethoxy group, and final conversion to the carboxylic acid.

Development and Optimization of Synthetic Pathways to this compound

The synthesis of complex molecules like this compound relies on the development and optimization of robust chemical pathways.

Pioneering Synthetic Routes and Their Evolution

Initial and established synthetic routes provide the foundation for producing this compound. A documented pathway involves the hydrolysis of its corresponding ester.

A key synthetic sequence is as follows:

Ester Hydrolysis: The synthesis starts from the precursor, ethyl 5-(difluoromethoxy)-3-methylpicolinate.

Saponification: This ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521), in a solvent like ethanol.

Heating: The reaction mixture is heated to drive the hydrolysis to completion.

Acidification and Extraction: After the reaction, the mixture is acidified to a low pH (e.g., pH 2) with an acid like hydrochloric acid. This protonates the carboxylate salt, precipitating the desired picolinic acid. The product is then extracted from the aqueous layer using an organic solvent.

This method is direct and relies on a well-established chemical transformation. The evolution of this synthesis focuses on improving the preparation of the key ester intermediate, which involves the challenging installations of the difluoromethoxy group and the correct substitution pattern on the pyridine ring.

Catalytic Approaches in the Synthesis of Picolinic Acid Derivatives (e.g., Heterogeneous Catalysis, Enzymatic Synthesis)

Modern synthetic chemistry increasingly employs catalytic methods to enhance efficiency, selectivity, and sustainability.

Heterogeneous Catalysis: Heterogeneous catalysts are prized for their ease of separation and recyclability. In the synthesis of picolinic acid derivatives, several advanced catalytic systems have been developed:

Metal-Organic Frameworks (MOFs): A novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully used for the one-pot synthesis of new picolinate (B1231196) and picolinic acid derivatives. nih.govresearchgate.net This catalyst facilitates a multi-component reaction under ambient temperature conditions. nih.gov

Palladium-Based Catalysts: Palladium immobilized on a supported ionic liquid phase (SILP) has been used for the aminocarbonylation of iodo-substituted imidazo[1,2-a]pyridines to introduce carboxamide moieties, a related transformation for producing pyridine carboxylic acid derivatives. nih.gov This highlights the potential of supported Pd catalysts in functionalizing pyridine rings.

Copper-Catalyzed Carboxylation: A copper-catalyzed method has been developed for the C-4 selective carboxylation of pyridines using CO2. chemistryviews.org This process involves converting the pyridine to a pyridylphosphonium salt, which then reacts with CO2 in the presence of a CuCl catalyst. chemistryviews.org

Catalyst SystemReaction TypeKey AdvantagesReference
UiO-66(Zr)-N(CH2PO3H2)2Multi-component synthesis of picolinatesOperates at ambient temperature, heterogeneous, porous nih.gov
Palladium on Supported Ionic Liquid Phase (SILP)Aminocarbonylation of halo-pyridinesRecyclable, low metal leaching nih.gov
CuCl/TMEDAC4-Carboxylation of pyridines with CO2Uses CO2 as a C1 source, mild conditions chemistryviews.org
Molybdenum(II) ComplexesPolymerization (demonstrates pyridine carboxylate coordination)Can be used in homogeneous and heterogeneous systems epa.gov

Enzymatic Synthesis: Biocatalysis offers a green alternative to traditional chemical synthesis. For picolinic acids, enzymatic routes have been explored:

Dioxygenase-Mediated Synthesis: 2-Aminophenol 1,6-dioxygenase can catalyze the ring cleavage of various ortho-aminophenols. oup.com The resulting products spontaneously cyclize to form substituted picolinic acids. For instance, resting cells of E. coli harboring the gene for this enzyme converted 6-amino-m-cresol into 5-methylpicolinic acid with yields greater than 90%. oup.com

Biosynthetic Pathway: Picolinic acid is also known as a natural catabolite of the amino acid tryptophan via the kynurenine (B1673888) pathway in biological systems. wikipedia.orgnih.gov While not a direct industrial synthetic route, this natural process underscores the accessibility of the picolinic acid scaffold.

Regioselective Functionalization Strategies for Fluorinated Pyridine Systems

Achieving regioselectivity—the control of reaction at a specific position—is a central challenge in synthesizing polysubstituted pyridines, especially when fluorine atoms are present.

Transition Metal-Catalyzed C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying pyridine rings without pre-functionalized starting materials. Different catalytic systems can direct substitution to various positions. For example, nickel/Lewis acid cooperative catalysis has been used for the direct C-4 alkylation of pyridines. beilstein-journals.org Palladium catalysis is often employed for C-2 and C-3 functionalization. beilstein-journals.org

Controlling Substitution on Dihalopyridines: The synthesis of substituted pyridines often starts from dihalo-precursors like 2,6-dichloropyridine-3-carboxylate. The reaction conditions can heavily influence which halogen is substituted. For instance, reacting methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) in THF provides the 2-methoxy product, whereas using a 4-methylbenzenethiolate anion in DMF leads to highly selective substitution at the 6-position. nih.gov This selectivity is crucial for building the desired substitution pattern.

Synthesis of Key Precursors and Intermediates to this compound

The construction of the target molecule hinges on the successful synthesis of its core intermediates.

Methodologies for Introducing the Difluoromethoxy Moiety

The difluoromethoxy (-OCF2H) group is a valuable substituent in medicinal chemistry, and several methods exist for its installation. The most common approach involves the reaction of a phenol (B47542) with a difluorocarbene source.

A typical procedure involves:

Generation of Difluorocarbene (:CF2): Sodium chlorodifluoroacetate is a widely used, stable, and commercially available precursor. Upon heating in a polar aprotic solvent like DMF, it undergoes thermal decarboxylation to generate difluorocarbene.

Nucleophilic Trapping: A 5-hydroxypyridine precursor, acting as the nucleophile (specifically, the phenoxide formed under basic conditions), traps the electrophilic difluorocarbene.

Protonation: A subsequent protonation step yields the final aryl difluoromethyl ether product.

Reagent/MethodRoleTypical Conditions
Sodium Chlorodifluoroacetate (ClCF2COONa)Difluorocarbene PrecursorThermal decarboxylation in a polar aprotic solvent (e.g., DMF)
5-Hydroxy-3-methylpicolinateNucleophileReacts with in-situ generated difluorocarbene
Visible Light Photoredox CatalysisAlternative Radical-Based MethodGenerates CF2H radicals under mild conditions for C-OCF2H bond formation

The synthesis of the required 5-hydroxy-3-methylpicolinate intermediate is itself a multi-step process, often starting from commercially available pyridines and employing regioselective reactions to install the hydroxyl, methyl, and carboxylate groups in the correct positions.

Approaches to Pyridine Ring Functionalization and Methyl Group Installation

The pyridine ring is a foundational structural motif in a vast number of pharmaceuticals and agrochemicals. Its aromatic character is influenced by the electronegative nitrogen atom, which renders the ring electron-deficient. This electronic nature makes the pyridine core susceptible to nucleophilic substitution, primarily at the C-2 and C-4 positions, while electrophilic substitutions, which typically occur at the C-3 position, require harsh reaction conditions. acs.org Consequently, the selective functionalization of the C-3 and C-5 positions of the pyridine ring, particularly via C-H activation, remains a significant synthetic challenge. researchgate.net

The installation of a methyl group onto an aromatic ring is a critical transformation in medicinal chemistry. Direct methylation of pyridines at the relatively unreactive C-3 and C-5 positions is therefore a highly valuable synthetic operation. rsc.org A variety of methods have been developed to achieve this, often relying on transition metal catalysis to overcome the inherent low reactivity of these positions.

One advanced strategy involves the temporary dearomatization of the pyridine ring. researchgate.net A rhodium-catalyzed method facilitates the direct C-3/5 methylation of pyridines using common feedstock chemicals like methanol (B129727) and formaldehyde (B43269). rsc.orgresearchgate.net This approach exploits the transient generation of nucleophilic enamine intermediates from the typically electrophilic pyridine ring. This is achieved through an in situ reduction of the pyridine by a metal hydride, which temporarily breaks the aromaticity and allows for C-C bond formation. researchgate.net

Other methodologies for pyridine methylation include:

Raney Nickel Catalysis : A procedure using a Raney nickel catalyst at ambient pressure allows for the highly selective mono-α-methylation of pyridines. This method can also be adapted to a continuous flow setup, offering advantages in safety, reaction time, and waste reduction.

Palladium Catalysis : Palladium-catalyzed direct methylation of arenes using peroxides as the methyl source has been explored. Mechanistic studies on 2-phenylpyridine (B120327) suggest a process involving C-H bond activation, cleavage of the peroxide O-O bond, and reductive elimination to form the C-C bond. nih.gov

Transient Activators : The use of transient directing groups, such as N-methylating agents like dimethyl sulfate, can facilitate palladium-catalyzed C-H arylation and by extension, could be conceptually applied to methylation, by activating the pyridine ring towards functionalization. beilstein-journals.org

These diverse approaches highlight the ongoing development of sophisticated catalytic systems to achieve precise functionalization of the pyridine core.

Table 1: Selected Catalytic Methods for Pyridine Methylation
Catalyst SystemMethyl SourcePosition(s) TargetedKey Mechanistic FeatureReference
Rhodium ComplexMethanol / FormaldehydeC-3 / C-5Temporary Dearomatization / Hydrogen Borrowing rsc.orgresearchgate.net
Raney NickelPrimary Alcohols (e.g., 1-propanol)C-2 (α-position)Heterogeneous Catalysis / Possible Ladenburg Rearrangement
Palladium Chloride (PdCl₂)tert-Butyl Peroxideortho-position (directed)C-H Activation / Reductive Elimination nih.gov
Yttrium Complex / B(C₆F₅)₃Olefins (for alkylation)C-2 (ortho-position)C-H Bond Activation (Deprotonation) beilstein-journals.org

Mechanistic Investigations of the Formation of the this compound Core

The synthesis of the this compound core requires the strategic installation of three distinct functional groups—a methyl group at C-3, a difluoromethoxy group at C-5, and a carboxylic acid at C-2—onto the pyridine scaffold. While a dedicated mechanistic study for the complete synthesis of this specific molecule is not extensively documented, the mechanism can be understood by dissecting the formation into key bond-forming events based on established transformations in pyridine chemistry. A plausible synthetic pathway involves the functionalization of a pre-substituted pyridine intermediate.

The core transformations are:

C-3 Methylation: Installation of the methyl group at the C-3 position.

C-5 Difluoromethoxylation: Introduction of the OCF₂H group at the C-5 position.

C-2 Carboxylation: Formation of the picolinic acid moiety at the C-2 position.

Mechanism of C-3 Methylation via Temporary Dearomatization: A proposed mechanism for the selective methylation at the C-3 position utilizes a rhodium catalyst and formaldehyde as the methyl source. researchgate.net The catalytic cycle (outlined in Scheme 1) is thought to commence with the formation of a rhodium hydride species from the feedstock reagents. This hydride adds to a pyridinium (B92312) ion intermediate, leading to the formation of a dearomatized, nucleophilic enamine (B) . This enamine then attacks formaldehyde, the C1 source for the methyl group. A subsequent β-hydride elimination and tautomerization restores the aromaticity of the pyridine ring, yielding the C-3 methylated product (C) . researchgate.net This pathway elegantly circumvents the low intrinsic reactivity of the C-3 position towards functionalization.

Scheme 1: Proposed Mechanism for Rhodium-Catalyzed C-3 Methylation of Pyridine

Pyridine → [Rh-H] → Enamine Intermediate (B) → [Reaction with CH₂O] → C-3 Methylated Pyridine (C)

Mechanism of C-5 Difluoromethoxylation: The difluoromethoxy group is commonly installed on heteroaromatic rings by targeting a hydroxyl-substituted precursor. In this context, a 5-hydroxy-3-methylpyridine derivative would be a key intermediate. The O-difluoromethylation of phenols and related hydroxy-heterocycles can be achieved using a difluorocarbene source, such as sodium chlorodifluoroacetate (ClCF₂COONa). orgsyn.orgorgsyn.org

The mechanism proceeds via the following steps (outlined in Scheme 2):

Base-mediated Deprotonation: The 5-hydroxypyridine intermediate (D) is deprotonated by a base (e.g., K₂CO₃) to form the more nucleophilic pyridinolate anion.

Difluorocarbene Generation: The reagent, ClCF₂COONa, undergoes thermal decarboxylation to generate the highly electrophilic difluorocarbene (:CF₂). orgsyn.org

Nucleophilic Trapping: The pyridinolate anion traps the difluorocarbene to form an intermediate adduct.

Protonation: Subsequent protonation of the adduct yields the final 5-(difluoromethoxy) ether product (E) . orgsyn.orgorgsyn.org

This method provides a direct route to aryl difluoromethyl ethers under relatively accessible conditions. orgsyn.org

Scheme 2: Proposed Mechanism for Difluoromethoxylation of a 5-Hydroxypyridine Intermediate

5-Hydroxypyridine (D) → [Base] → Pyridinolate → [:CF₂ Generation] → Trapping → Protonation → 5-(Difluoromethoxy)pyridine (E)

Mechanism of Picolinic Acid Formation: The final carboxylic acid moiety is typically formed through the hydrolysis of a precursor functional group, such as an ester or a nitrile, at the C-2 position. For instance, the hydrolysis of a methyl or ethyl picolinate ester under basic conditions (saponification) is a standard and efficient method. The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester (F) , forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form the carboxylate salt. A final acidic workup protonates the salt to yield the desired picolinic acid (G) .

Table 2: Proposed Mechanistic Steps for Core Assembly
TransformationKey Intermediate(s)Reagents/CatalystCore Mechanistic PrincipleReference
C-3 MethylationEnamine IntermediateRh-catalyst, CH₂OTemporary Dearomatization researchgate.net
C-5 Difluoromethoxylation5-Hydroxypyridine, Difluorocarbene (:CF₂)ClCF₂COONa, BaseNucleophilic Trapping of Carbene orgsyn.orgorgsyn.org
C-2 Carboxylic Acid FormationPicolinate Ester, Tetrahedral IntermediateNaOH, H₃O⁺Nucleophilic Acyl Substitution (Saponification)

Derivatization Strategies and Functionalization of 5 Difluoromethoxy 3 Methylpicolinic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a primary site for derivatization. Esterification and amidation are fundamental transformations that convert the carboxylic acid into esters and amides, respectively. These reactions are crucial for creating prodrugs, modifying solubility, and for building larger molecular architectures.

Esterification:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For simple alcohols like methanol (B129727) or ethanol, which can be used as the solvent, this method is often effective.

Steglich Esterification: For more complex or acid-sensitive alcohols, the Steglich esterification offers a milder alternative. This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Alkylation with Alkyl Halides: Esters can also be formed by reacting the carboxylate salt of the picolinic acid with an alkyl halide (e.g., methyl iodide, ethyl bromide). This method is particularly useful for preparing methyl and ethyl esters.

Reaction with Diazomethane Derivatives: Reagents like trimethylsilyldiazomethane provide a rapid and clean method for the formation of methyl esters under mild conditions.

Esterification Method Reagents Typical Conditions Product Example
Fischer EsterificationMethanol, H₂SO₄RefluxMethyl 5-(difluoromethoxy)-3-methylpicolinate
Steglich EsterificationIsopropanol, DCC, DMAPRoom Temperature, CH₂Cl₂Isopropyl 5-(difluoromethoxy)-3-methylpicolinate
AlkylationK₂CO₃, Ethyl IodideDMF, 60 °CEthyl 5-(difluoromethoxy)-3-methylpicolinate

Amidation:

The synthesis of amides from 5-(difluoromethoxy)-3-methylpicolinic acid is a key step in the development of many biologically active compounds. Amide bond formation can be accomplished using a variety of coupling reagents that activate the carboxylic acid.

Coupling Reagents: A wide range of modern coupling reagents are available for efficient amide bond formation under mild conditions. These include carbodiimides (DCC, EDCI), phosphonium salts (BOP, PyBOP), and uronium salts (HATU, HBTU). These reactions are typically carried out in the presence of a base, such as triethylamine or diisopropylethylamine, to neutralize the acid formed.

Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.

Amidation Method Reagents Typical Conditions Product Example
Coupling ReagentBenzylamine, HATU, DIPEADMF, Room TemperatureN-benzyl-5-(difluoromethoxy)-3-methylpicolinamide
Acyl Halide1) SOCl₂ 2) Diethylamine1) Reflux 2) CH₂Cl₂, 0 °CN,N-diethyl-5-(difluoromethoxy)-3-methylpicolinamide

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring of this compound

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further enhanced by the presence of the electron-withdrawing difluoromethoxy and carboxylic acid groups. Consequently, EAS reactions on this scaffold are expected to be challenging and require harsh conditions. When such reactions do occur, substitution is predicted to take place at the C-4 position, which is the most electron-rich carbon on the ring, although the C-6 position could also be a minor site of substitution. Typical EAS reactions like nitration, halogenation, and sulfonation would likely require forcing conditions.

Nucleophilic Aromatic Substitution:

In contrast to EAS, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C-2 and C-6). However, in this compound, these positions are already substituted. SNAr reactions would therefore require the presence of a good leaving group on the ring, which is not present in the parent molecule. If a derivative with a suitable leaving group, such as a halogen at the C-6 position, were synthesized, it would be expected to undergo substitution by various nucleophiles like amines, alkoxides, and thiolates.

Modifications and Transformations of the Methyl Group in this compound

The methyl group at the C-3 position offers another handle for functionalization. While the methyl group itself is relatively unreactive, it can be transformed into other functional groups through various synthetic strategies.

Oxidation: The methyl group can be oxidized to a carboxylic acid, which would yield 5-(difluoromethoxy)pyridine-2,3-dicarboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or through catalytic aerobic oxidation methods. acs.orggoogle.comacs.org

Halogenation: Radical halogenation of the methyl group can introduce one or more halogen atoms, leading to the formation of halomethyl, dihalomethyl, or trihalomethyl derivatives. These halogenated intermediates are valuable precursors for further transformations. For instance, a bromomethyl group can be introduced using N-bromosuccinimide (NBS) under radical initiation conditions.

Functionalization via Deprotonation: Although challenging, direct deprotonation of the methyl group to form a carbanion, followed by reaction with an electrophile, could be a potential route for functionalization. This would likely require a very strong base.

Transformation Reagents Typical Product
OxidationKMnO₄, heat5-(Difluoromethoxy)pyridine-2,3-dicarboxylic acid
Radical BrominationNBS, AIBN3-(Bromomethyl)-5-(difluoromethoxy)picolinic acid

Synthesis of Complex Chemical Architectures and Conjugates Incorporating the this compound Scaffold

The derivatization strategies discussed above enable the incorporation of the this compound scaffold into larger and more complex molecules, including those with significant biological activity. Picolinic acid derivatives are known to be important components in various herbicides and pharmaceuticals. nih.govnih.govpensoft.netnih.gov

The functional handles on the this compound scaffold allow for its use as a building block in the synthesis of:

Agrochemicals: Picolinic acid derivatives are a well-established class of herbicides. nih.govnih.govmdpi.com The derivatized esters and amides of this compound could be synthesized and screened for herbicidal activity.

Pharmaceuticals: The picolinic acid moiety is present in a number of approved drugs and clinical candidates. pensoft.netnih.govnih.gov The ability to form esters and amides, as well as to potentially functionalize other parts of the molecule, allows for the synthesis of a library of compounds for drug discovery programs. For instance, the carboxylic acid can be coupled with various amino acids or other biologically relevant amines to create novel conjugates.

Coordination Chemistry: Picolinic acids are excellent chelating agents for metal ions. The derivatives of this compound could be used as ligands in coordination chemistry, potentially leading to new catalysts or imaging agents.

Advanced Spectroscopic and Structural Characterization Techniques for 5 Difluoromethoxy 3 Methylpicolinic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of 5-(difluoromethoxy)-3-methylpicolinic acid in solution.

A typical ¹H NMR spectrum of this compound in deuterated methanol (B129727) (CD₃OD) shows distinct signals corresponding to its protons. chemicalbook.com The spectrum includes a broad doublet for the proton at the 6-position of the pyridine (B92270) ring, a multiplet for the proton at the 4-position, a characteristic triplet for the difluoromethoxy proton with a large H-F coupling constant, and a singlet for the methyl group protons. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
8.32 br d 2.1 H-6
7.58-7.62 m H-4
7.06 t J(H-F) = 72.7 -OCHF₂
2.64 s -CH₃

Source: ChemicalBook, 2023 chemicalbook.com

COSY (Correlation Spectroscopy) would reveal the scalar coupling network between protons, confirming the connectivity of the aromatic protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) would establish the one-bond correlations between the protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information on longer-range (2-3 bond) correlations, for instance, connecting the methyl protons to the C-3 and C-2 carbons of the pyridine ring, and the difluoromethoxy proton to the C-5 carbon.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive probe of the local electronic environment of the fluorine nuclei. alfa-chemistry.com The chemical shift of the difluoromethoxy group is significantly influenced by the electronic effects of the substituents on the pyridine ring. alfa-chemistry.com The presence of electron-withdrawing or electron-donating groups can cause downfield or upfield shifts, respectively. alfa-chemistry.com For a CHF₂OR group, the typical ¹⁹F chemical shift is approximately -82 ppm relative to CFCl₃. alfa-chemistry.com The large chemical shift range in ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the molecular structure and for studying interactions with other molecules. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. semanticscholar.org While a specific crystal structure for this compound is not publicly available, studies on related picolinic acid derivatives provide insights into the expected structural features. acs.orgmdpi.com

SCXRD analysis would reveal:

Molecular Geometry : Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyridine ring and the conformation of the carboxylic acid and difluoromethoxy substituents.

Intermolecular Interactions : The packing of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonding (e.g., between the carboxylic acid groups and the pyridine nitrogen atoms), and potentially halogen bonding involving the fluorine atoms. acs.orgnih.gov These interactions are critical in determining the physical properties of the solid material.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. nih.govmdpi.com These techniques are complementary, as some vibrations may be more prominent in one spectrum than the other. spectroscopyonline.com

For this compound, characteristic vibrational bands would be expected for the following functional groups:

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
O-H (Carboxylic Acid) Stretching 3300-2500 (broad)
C-H (Aromatic) Stretching 3100-3000
C-H (Methyl) Stretching 3000-2850
C=O (Carboxylic Acid) Stretching 1725-1700
C=N, C=C (Pyridine Ring) Stretching 1600-1450
C-F (Difluoromethoxy) Stretching 1100-1000
C-O (Ether) Stretching 1260-1000

Source: General IR tables and analysis of similar compounds scialert.netnih.gov

High-Resolution Mass Spectrometry (MS/MS, HRMS) for Fragmentation Pathway Elucidation and Isotope Studies

High-resolution mass spectrometry (HRMS) is an essential tool for determining the exact mass and elemental composition of a molecule with high accuracy. uiowa.edu For this compound (C₈H₇F₂NO₃), the expected exact mass can be calculated. A typical analysis would show a protonated molecule [M+H]⁺ in the mass spectrum. chemicalbook.com

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to elucidate its structure. Common fragmentation pathways for this molecule would likely include:

Loss of a water molecule (H₂O) from the carboxylic acid group.

Decarboxylation (loss of CO₂).

Cleavage of the difluoromethoxy group.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed. nih.gov HRMS ensures that the assigned elemental compositions for both the parent and fragment ions are accurate, providing a high degree of confidence in the structural assignment. nih.gov

Computational Chemistry and Theoretical Studies on 5 Difluoromethoxy 3 Methylpicolinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.com This method is used to determine the ground-state electronic energy and electron density, from which numerous chemical properties and reactivity descriptors can be derived. electrochemsci.org

A DFT analysis of 5-(Difluoromethoxy)-3-methylpicolinic acid would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, key electronic properties can be calculated. These properties help in predicting the molecule's stability, reactivity, and potential sites for chemical reactions.

Key Predicted Parameters and Their Significance:

HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more reactive. For instance, in a DFT study on pyridine (B92270) dicarboxylic acid derivatives, the HOMO and LUMO energies were used to correlate molecular structure with inhibition efficiency. electrochemsci.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species, such as receptors or reactants. In studies of picoline-diazido-Pt(IV) compounds, MEP analysis identified the most vulnerable sites for nucleophilic and proton attacks. nih.gov

Mulliken and Natural Bond Orbital (NBO) Charges: These calculations assign partial charges to each atom in the molecule, providing insight into the distribution of electrons and the polarity of chemical bonds. This information is critical for understanding intermolecular interactions.

The following table illustrates the type of data that would be generated from a DFT study on this compound, with hypothetical values based on findings for similar aromatic acids.

ParameterHypothetical Value for this compoundSignificance
EHOMO -6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment (µ) 3.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.
Global Hardness (η) 2.35 eVResistance to change in electron distribution.
Global Softness (σ) 0.43 eV⁻¹The reciprocal of hardness, indicating reactivity.

Quantum Chemical Modeling of Reaction Mechanisms Involving this compound

Quantum chemical modeling, often employing DFT, is a powerful tool for elucidating the step-by-step pathways of chemical reactions. diva-portal.org By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be mapped out, providing insights that are often difficult to obtain through experiments alone. nih.gov

For this compound, quantum chemical modeling could be used to investigate various potential reactions, such as its synthesis, decomposition, or interaction with biological targets. For example, a study on the synthesis of pyridine from pyrylium (B1242799) salt used DFT to calculate thermodynamic properties like enthalpy and Gibbs free energy for each species in the proposed reaction pathway. unjani.ac.id This allowed researchers to determine the feasibility and energy requirements of the reaction.

A typical study of a reaction mechanism would involve:

Locating Transition States: A transition state is the highest energy point along the reaction coordinate. Identifying its geometry and energy is crucial for calculating the activation energy of the reaction.

Calculating Activation Energies (Ea): The activation energy determines the rate of a reaction. A lower activation energy implies a faster reaction.

For a hypothetical reaction, such as the decarboxylation of this compound, a quantum chemical study would provide the following kind of energetic data:

Reaction SpeciesRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactant (this compound) 0.00.0
Transition State +35.2+34.5
Products (Decarboxylated pyridine + CO₂) -5.8-12.1

This data would suggest that the reaction is exothermic and spontaneous, with a significant energy barrier to overcome.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. nih.gov This technique is particularly useful for exploring the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. oup.com

For a flexible molecule like this compound, which has rotatable bonds connecting the difluoromethoxy group and the carboxylic acid group to the pyridine ring, MD simulations can reveal:

Preferred Conformations: The molecule will likely exist in several low-energy conformations. MD simulations can identify these stable shapes and the frequency with which they occur. drugdesign.org

Conformational Transitions: The simulation can show how the molecule transitions between different conformations, providing insight into its dynamic behavior.

Solvent Effects: By simulating the molecule in a solvent like water, one can study how solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. youtube.com

Intermolecular Interactions: MD simulations are widely used to study the binding of small molecules to proteins. A simulation of this compound with a target protein would reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. acs.org

The results of an MD simulation are often analyzed to quantify various structural and dynamic properties.

MD Simulation OutputInformation Provided
Root Mean Square Deviation (RMSD) Measures the average deviation of the molecule's structure from a reference structure over time, indicating conformational stability.
Root Mean Square Fluctuation (RMSF) Shows the fluctuation of individual atoms, highlighting flexible regions of the molecule.
Radial Distribution Function (RDF) Describes the probability of finding another atom at a certain distance from a reference atom, useful for analyzing solvent structure and interactions.
Hydrogen Bond Analysis Counts the number and lifetime of hydrogen bonds formed between the molecule and its environment.

Prediction of Spectroscopic Parameters Using Ab Initio Methods

Ab initio (from first principles) quantum chemistry methods can be used to predict various spectroscopic properties of a molecule with a high degree of accuracy. nih.gov These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds. nih.gov

For this compound, these methods could predict:

NMR Spectra: Chemical shifts (¹H, ¹³C) and coupling constants can be calculated. Comparing these predicted spectra with experimental data can confirm the molecule's structure. Ab initio methods have been successfully used to predict proton chemical shifts for a variety of molecules. oup.comnih.gov

Vibrational Spectra (IR and Raman): The frequencies and intensities of vibrational modes can be computed. This allows for the assignment of peaks in experimental Infrared (IR) and Raman spectra to specific molecular motions (e.g., stretching, bending). Such calculations have been performed for other organic molecules to aid in the analysis of their experimental spectra. rsc.orgosti.gov

Electronic Spectra (UV-Vis): The wavelengths of maximum absorption (λmax) and the corresponding electronic transitions can be predicted, which helps in understanding the molecule's photophysical properties.

The table below shows an example of how predicted vibrational frequencies for this compound would be presented and assigned.

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
~3450O-H stretch (carboxylic acid)
~3050C-H stretch (aromatic)
~2950C-H stretch (methyl group)
~1720C=O stretch (carboxylic acid)
~1600, ~1580C=C / C=N stretches (pyridine ring)
~1250C-O stretch (carboxylic acid)
~1100C-O-C stretch (ether)
~1050C-F stretches (difluoromethoxy)

Analytical Methodologies for Research Oriented Characterization and Quantification of 5 Difluoromethoxy 3 Methylpicolinic Acid

Chromatographic Methods for Purity Assessment, Separation, and Isomer Analysis (HPLC, GC, SFC)

Chromatography is the cornerstone of separation science, offering powerful tools for assessing the purity and resolving complex mixtures of a target analyte like 5-(Difluoromethoxy)-3-methylpicolinic acid from its isomers, precursors, and degradation products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each provide distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For acidic aromatic compounds like picolinic acid derivatives, reversed-phase HPLC is typically the method of choice. The separation results are strongly influenced by the pH and buffer capacity of the mobile phase. mdpi.com A robust HPLC method can be developed to separate the main compound from its impurities. mdpi.complos.org For instance, studies on related picolinic acid isomers demonstrate that clear separation can be achieved, which is critical for accurate quantification. researchgate.net The use of UPLC (Ultra-Performance Liquid Chromatography), an evolution of HPLC using smaller particle size columns, coupled with advanced detectors like Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS), allows for rapid and sensitive analysis of complex mixtures. rsc.org

Gas Chromatography (GC) offers high resolution, particularly when coupled with a mass spectrometer (GC-MS). However, its application to non-volatile carboxylic acids like this compound necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form, such as a methyl ester. nih.govnih.gov GC-MS methods have been successfully developed for other fluorinated organic substances and metabolites, demonstrating the technique's utility in identifying and quantifying these types of compounds in various matrices. diva-portal.orgnih.gov The selection of the appropriate column, such as a DB-5MS with a (5%-phenyl)-methylpolysiloxane phase, is critical for achieving good resolution of target analytes. diva-portal.org

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org This technique combines some of the best features of both HPLC and GC, offering fast, efficient, and green separations. libretexts.org SFC is particularly well-suited for the analysis and purification of low to moderate molecular weight molecules and for the separation of chiral compounds. wikipedia.org The development of novel stationary phases, including those based on pyridine (B92270) polymers, has expanded the applicability of SFC, especially for the analysis of basic and polar compounds found in pharmaceuticals. researchgate.net

Table 1: Comparison of Chromatographic Methods for Analyzing Picolinic Acid Derivatives This table is a representative summary based on typical applications for related compounds.

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Supercritical Fluid Chromatography (SFC)
Principle Separation in a liquid mobile phase passing through a packed column. Separation in a gaseous mobile phase passing through a column. Separation using a supercritical fluid mobile phase. wikipedia.org
Applicability to Analyte Direct analysis is possible as it is well-suited for non-volatile acids. Requires derivatization to increase volatility (e.g., esterification). nih.govnih.gov Direct analysis is possible; good for both achiral and chiral separations. wikipedia.org
Typical Mobile Phase Acetonitrile (B52724)/Methanol (B129727) and buffered aqueous solutions (e.g., ammonium (B1175870) acetate). mdpi.com Inert gases (e.g., Helium, Nitrogen). Supercritical CO2, often with a polar co-solvent like methanol. libretexts.org
Typical Stationary Phase C18, C8, Phenyl-Hexyl, Pentafluorophenyl (PFP). mdpi.com Polysiloxane-based phases (e.g., DB-5MS). diva-portal.org Pyridine-based, ethylpyridine, or other specialized phases. researchgate.net
Advantages Robust, versatile, wide range of detectors, applicable to many compound types. plos.org High resolution, excellent sensitivity with MS detection. Fast separations, reduced organic solvent consumption, orthogonal selectivity to HPLC. shimadzu.com

| Limitations | Higher consumption of organic solvents compared to SFC. | Destructive, requires volatile and thermally stable analytes or derivatives. nih.gov | Less suitable for extremely polar compounds without significant method development. |

Advanced Spectroscopic Quantitation Techniques (e.g., Quantitative NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that allows for the determination of compound concentration without the need for an identical analyte-specific reference standard. The quantification is based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample, using a certified internal standard of known concentration. nih.gov

For this compound, both proton (¹H) and fluorine (¹⁹F) qNMR could be employed.

¹H-qNMR: This technique would involve selecting unique, well-resolved proton signals from the analyte—such as the methyl protons or the aromatic protons—and comparing their integrals to that of a known amount of an internal standard (e.g., inositol, maleic acid). nih.gov The method is lauded for its simplicity, as it often requires no sample derivatization, and its accuracy. nih.gov Method validation according to ICH guidelines for linearity, accuracy, and precision is a standard practice to ensure reliable results. nih.gov

¹⁹F-qNMR: The presence of the difluoromethoxy (-OCHF₂) group provides a unique analytical handle. ¹⁹F-qNMR is inherently sensitive and benefits from a wide chemical shift range and the absence of background signals in most sample matrices. This can be used to quantify the target compound or to measure the total organic fluorine content in a sample, although its application to aqueous samples can be limited by high detection limits. chemours.comtudelft.nl

Table 2: Potential qNMR Parameters for this compound Analysis This table presents hypothetical data for illustrative purposes.

Parameter ¹H-qNMR ¹⁹F-qNMR
Target Nucleus ¹H ¹⁹F
Potential Quantitation Signals Methyl protons (~2.5 ppm), Aromatic protons (7-9 ppm) Difluoromethoxy fluorine signal
Typical Internal Standard Inositol, Maleic Acid, Dimethyl sulfone Trifluorotoluene, 3,5-Bis(trifluoromethyl)bromobenzene
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Chloroform (CDCl₃) DMSO-d₆, CDCl₃
Advantages High precision, structural confirmation, non-destructive. nih.gov High selectivity, no background interference, direct measurement of fluorinated species.

| Considerations | Signal overlap must be avoided; precise integration is key. | Requires a fluorine-containing internal standard for highest accuracy; potential for high detection limits in some matrices. chemours.com |

Electrophoretic Techniques for High-Resolution Separation of Related Compounds

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer exceptionally high separation efficiency and are ideal for resolving structurally similar compounds, such as isomers of picolinic acid. arxiv.org In CE, charged molecules are separated in a narrow-bore capillary under the influence of a strong electric field. arxiv.org

The development of a CE method coupled with mass spectrometry (CE-MS) provides a powerful platform for the analysis of picolinic acid derivatives. nih.gov Research has shown that CE-MS is superior to some HPLC-MS methods for the baseline separation of picolinic acid (PA) and its isomer, quinolinic acid (QA). nih.govnih.gov The optimization of separation is achieved by carefully controlling parameters such as the pH of the background electrolyte (BGE), the type of BGE (e.g., ammonium acetate), and the use of coated capillaries to control the electroosmotic flow and minimize analyte-wall interactions. utsa.edu For instance, a reversal in the migration order of picolinic acid and a related compound was observed by changing the pH, highlighting the technique's tunable selectivity. utsa.edu Such high-resolution methods would be invaluable for detecting and quantifying trace-level isomeric impurities related to this compound.

Table 3: Optimized Capillary Electrophoresis Parameters for Picolinic Acid Analysis Data derived from studies on picolinic acid and its isomers. nih.govutsa.edu

Parameter Optimized Condition Purpose
Technique Capillary Electrophoresis-Mass Spectrometry (CE-MS) Provides high-resolution separation with specific detection. nih.gov
Capillary Type Coated Capillary (e.g., quaternary ammonium or sulfonated) To control electroosmotic flow and prevent analyte adsorption. nih.govnih.gov
Background Electrolyte (BGE) 15 mmol/L Ammonium Acetate Volatile buffer compatible with MS detection. utsa.edu
BGE pH pH 7.0 Optimized to achieve a compromise between resolution, migration time, and peak shape. utsa.edu
Separation Voltage +15 kV or -15 kV (depending on coating and analyte charge) Driving force for electrophoretic separation. nih.gov
Injection Hydrodynamic (e.g., 5 mbar, 100 s) Introduces a small, precise volume of the sample into the capillary. utsa.edu

| Enhancement | Sample stacking (inclusion of acetonitrile in the sample) | Improves peak shape and sensitivity. nih.gov |

Development of Novel Analytical Methods for the Compound and its Chemical Transformations

Research into a novel compound like this compound also necessitates the development of new and improved analytical methods to characterize its potential transformation products in various chemical or environmental systems. This involves moving beyond targeted analysis to more comprehensive screening approaches.

One area of development is the measurement of "total organic fluorine" (TOF). chemours.com Techniques like Combustion Ion Chromatography (CIC) are used to combust a sample, converting all organic fluorine into inorganic fluoride, which is then quantified by ion chromatography. tudelft.nlresearchgate.net This provides a measure of the total fluorine content, which can be compared against the sum of known target PFAS and other fluorinated compounds to see if there are unidentified transformation products present. tudelft.nlacs.org

The combination of advanced separation techniques with high-resolution mass spectrometry (HRMS) is a key strategy for non-target analysis. acs.org This approach allows for the discovery and tentative identification of novel transformation products or metabolites without the need for authentic reference standards. acs.org The development of new stationary phases for techniques like SFC and HPLC continues to push the boundaries of separation science, enabling the resolution of previously inseparable compounds. researchgate.net These advanced methodologies are critical for building a complete picture of the chemical fate of this compound and ensuring its comprehensive analytical characterization.

Chemical Reactivity and Reaction Mechanisms of 5 Difluoromethoxy 3 Methylpicolinic Acid

Acid-Base Properties and Protonation Equilibria

The acid-base characteristics of 5-(difluoromethoxy)-3-methylpicolinic acid are determined by two primary ionizable sites: the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring. The acidity of the carboxylic acid and the basicity of the pyridine nitrogen are modulated by the electronic effects of the methyl and difluoromethoxy substituents.

Picolinic acid (pyridine-2-carboxylic acid) itself is an acidic compound, with a pKa value for the carboxylic acid proton dissociation typically around 1.0, and a pKa for the pyridinium (B92312) proton around 5.2. nih.govebi.ac.uk The substituents on the pyridine ring in this compound significantly alter these values.

The Carboxylic Acid Group: The acidity of the carboxylic acid is primarily influenced by the adjacent pyridine nitrogen. However, the substituents at the 3- and 5-positions also exert electronic effects. The 3-methyl group is an electron-donating group (EDG) through induction, which would typically decrease the acidity of the carboxylic acid (increase its pKa). Conversely, the 5-difluoromethoxy group is a strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. nih.govwikipedia.org This EWG effect is transmitted through the pyridine ring, increasing the acidity of the carboxylic acid (lowering its pKa) by stabilizing the resulting carboxylate anion. The net effect will depend on the relative magnitudes of these opposing influences.

Protonation equilibria involve the formation of a zwitterion, where the carboxylic acid is deprotonated (COO⁻) and the pyridine nitrogen is protonated (N⁺-H). The predominant species in solution is pH-dependent, as illustrated by the speciation diagrams of similar pyridine carboxylic acids. mdpi.com At very low pH, both the carboxylic acid and the pyridine nitrogen will be protonated. As the pH increases, the carboxylic acid will deprotonate first, followed by the deprotonation of the pyridinium ion at a higher pH.

Table 1: Predicted Effects of Substituents on Acidity and Basicity

Functional Group Substituent Electronic Effect Predicted Impact on Carboxylic Acid pKa Predicted Impact on Pyridinium pKa
Carboxylic Acid 3-methyl Electron-donating (+I) Increase (less acidic) N/A
Carboxylic Acid 5-difluoromethoxy Electron-withdrawing (-I) Decrease (more acidic) N/A
Pyridine Nitrogen 3-methyl Electron-donating (+I) N/A Increase (more basic)

Hydrolysis and Solvolysis Reactions of Esters and Amides Derived from the Compound

Esters and amides of this compound are susceptible to hydrolysis and solvolysis, yielding the parent carboxylic acid and the corresponding alcohol or amine. The reaction mechanisms and rates are influenced by the reaction conditions (acidic or basic catalysis) and the electronic nature of the substituents on the pyridine ring.

The hydrolysis of esters is a well-understood process that can be catalyzed by both acids and bases. docbrown.info

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. docbrown.info

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is effectively irreversible because the final product is the carboxylate salt. chemrxiv.org This reaction follows second-order kinetics, being first-order in both the ester and the hydroxide ion. chemrxiv.org

The rates of these reactions for derivatives of this compound are expected to be faster than for unsubstituted picolinic acid esters due to the strong electron-withdrawing effect of the 5-difluoromethoxy group, which enhances the electrophilicity of the carbonyl carbon. The hydrolysis of picolinic acid esters can also be significantly promoted by the presence of divalent metal ions, which act as Lewis acid catalysts by coordinating to the pyridine nitrogen and the carbonyl oxygen. acs.org

Amides derived from this compound are generally more resistant to hydrolysis than the corresponding esters. Cleavage of the robust amide bond typically requires more forcing conditions, such as heating in strong acid or base. cam.ac.uk However, reductive cleavage methods have been developed for picolinic amides. For instance, treatment with zinc in aqueous hydrochloric acid at room temperature can afford the corresponding amines in good yields, offering a milder alternative to harsh hydrolytic conditions. cam.ac.uk

Photochemical and Thermal Stability Studies of the Compound and its Derivatives

The stability of this compound and its derivatives towards heat and light is a critical aspect of their chemical profile, largely influenced by the aromatic pyridine ring and the strong carbon-fluorine bonds.

Photochemical Stability: Pyridine and its derivatives are known to undergo photochemical transformations in the environment. tandfonline.com UV photolysis can lead to the degradation of the pyridine ring. For example, the UV photolysis of pyridine can yield succinic acid as a product. nih.gov Studies on pyridinecarboxylic acid derivatives have shown that amides are generally more photochemically stable than their corresponding esters. electronicsandbooks.com The rate of photodegradation is also dependent on the solvent and the position of substituents on the pyridine ring. For example, pyridine-2-carboxamides have been observed to degrade more quickly than pyridine-3-carboxamides. electronicsandbooks.com The presence of the chromophoric pyridine ring suggests that this compound would absorb UV light and could be susceptible to photochemical degradation.

Thermal Stability: The thermal stability of this compound is expected to be high. The incorporation of fluorine atoms into organic molecules generally increases their thermal stability. wikipedia.org This is attributed to the high bond energy of the C-F bond. Studies on fluorinated pyridine-containing polymers, such as polyimides, have demonstrated excellent thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.netresearchgate.net The difluoromethoxy group in this compound is therefore expected to confer significant thermal resilience to the molecule.

Oxidation-Reduction Chemistry of the Pyridine Moiety

The pyridine ring in this compound can undergo both oxidation and reduction reactions, although the reactivity is modulated by the existing substituents.

Oxidation: The pyridine ring is generally resistant to oxidation due to its electron-deficient nature. However, the methyl group at the 3-position is a potential site for oxidation. The oxidation of methylpyridines (picolines) to their corresponding carboxylic acids is a common synthetic route. google.comresearchgate.netwikipedia.org This is often achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic processes in the presence of oxygen. researchgate.netwikipedia.org For this compound, further oxidation of the methyl group to a second carboxylic acid group would be a plausible transformation under harsh oxidative conditions. The pyridine nitrogen itself can be oxidized to an N-oxide, but this typically requires specific reagents like peroxy acids.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation is a common method for this transformation. wikipedia.org For instance, the hydrogenation of picolinic acid yields piperidine-2-carboxylic acid. wikipedia.org A highly diastereoselective method for the dearomatization-hydrogenation of fluoropyridines has been developed, which produces all-cis-(multi)fluorinated piperidines. nih.gov This suggests that the reduction of this compound would likely lead to the corresponding substituted piperidine, with the stereochemistry being influenced by the specific catalytic system employed. The electron-withdrawing difluoromethoxy group would make the pyridine ring more susceptible to reduction compared to unsubstituted pyridine.

Environmental Fate and Degradation Mechanisms from a Chemical Research Perspective

Photodegradation Pathways of 5-(Difluoromethoxy)-3-methylpicolinic Acid

Direct photodegradation of this compound in the environment is anticipated to be influenced by the absorption of ultraviolet (UV) radiation, which can induce electronic transitions and subsequent chemical reactions. The pyridine (B92270) ring, an aromatic heterocycle, is the primary chromophore in the molecule and is expected to be the principal site of photochemical activity.

Research on the photodegradation of pyridine derivatives suggests that several pathways are possible. One potential pathway involves the photo-induced cleavage of the pyridine ring. This process can lead to the formation of various smaller, aliphatic molecules. However, the stability of the aromatic ring makes this a less likely primary degradation route under typical environmental conditions.

A more probable photodegradation pathway involves reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH). These radicals can attack the pyridine ring, leading to hydroxylation at various positions. The methyl group and the difluoromethoxy group can also be susceptible to attack by hydroxyl radicals, potentially leading to oxidation.

The difluoromethoxy group's stability under photolytic conditions is a key consideration. While the carbon-fluorine bond is generally strong, the presence of two fluorine atoms can influence the photochemical reactivity of the methoxy group. It is plausible that photodegradation could lead to the cleavage of the O-CF2H bond, although this is generally considered a stable linkage.

Table 1: Predicted Photodegradation Products of this compound

Precursor Compound Potential Photodegradation Product Predicted Transformation
This compound Hydroxylated derivatives Ring hydroxylation by reactive oxygen species
This compound 5-(Difluoromethoxy)-picolinic acid Oxidation of the methyl group
This compound 3-Methyl-5-hydroxypicolinic acid Cleavage of the difluoromethoxy group

Chemical Hydrolysis and Other Abiotic Degradation Pathways in Environmental Systems

Chemical hydrolysis is another significant abiotic degradation pathway for this compound in aqueous environments. The susceptibility of the compound to hydrolysis is primarily associated with the difluoromethoxy group. Studies on difluoromethoxy-substituted compounds have indicated that they can be more susceptible to hydrolysis compared to their corresponding methoxy derivatives. nih.gov The electron-withdrawing nature of the two fluorine atoms can make the carbon atom of the difluoromethoxy group more electrophilic and thus more prone to nucleophilic attack by water.

The hydrolysis of the difluoromethoxy group would likely proceed through a nucleophilic substitution reaction, leading to the formation of a hydroxyl group at the 5-position of the picolinic acid ring and the release of difluoromethanol, which is unstable and would likely decompose further. The pH of the surrounding environment is expected to be a critical factor, with hydrolysis rates potentially being faster under either acidic or basic conditions.

The carboxylic acid and methyl groups on the picolinic acid ring are generally stable to hydrolysis under typical environmental conditions. The pyridine ring itself is also resistant to hydrolysis. Therefore, the primary point of hydrolytic cleavage is predicted to be the ether linkage of the difluoromethoxy group.

Table 2: Predicted Hydrolytic Degradation of this compound

Functional Group Susceptibility to Hydrolysis Predicted Products
Difluoromethoxy group Moderate 5-Hydroxy-3-methylpicolinic acid, Difluoromethanol (unstable)
Carboxylic acid group Low No significant hydrolysis expected
Methyl group Low No significant hydrolysis expected

Other abiotic degradation pathways, such as oxidation by naturally occurring oxidants (e.g., manganese oxides), could also contribute to the transformation of this compound in soil and sediment systems. However, the rates and mechanisms of these processes have not been specifically studied for this compound.

Mechanistic Studies of Microbial Biotransformation and Metabolite Identification (Chemical Perspective)

Microbial biotransformation is a key process in the environmental degradation of many organic compounds. From a chemical perspective, the biotransformation of this compound is expected to be initiated by enzymatic reactions that target specific functional groups on the molecule. Based on studies of pyridine and picolinic acid derivatives, several microbial degradation pathways can be postulated. tandfonline.comnih.gov

A common initial step in the microbial degradation of pyridine-based compounds is hydroxylation of the pyridine ring. mdpi.com This reaction is typically catalyzed by monooxygenase or dioxygenase enzymes. For this compound, enzymatic hydroxylation could occur at various positions on the ring, leading to the formation of hydroxylated metabolites.

Another potential site for microbial attack is the methyl group. Oxidation of the methyl group to a hydroxymethyl group, and subsequently to a carboxylic acid, is a common biotransformation pathway. The difluoromethoxy group could also be a target for microbial enzymes, potentially leading to O-dealkylation and the formation of 5-hydroxy-3-methylpicolinic acid.

Once the initial enzymatic transformations have occurred, the resulting metabolites are often further degraded through ring cleavage pathways. For pyridine derivatives, these pathways typically involve a series of enzymatic reactions that open the aromatic ring, ultimately leading to the formation of intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. The transformation rate of pyridine derivatives is often dependent on the nature of the substituents on the ring. nih.govresearchgate.net

Table 3: Predicted Microbial Biotransformation Pathways and Metabolites of this compound

Initial Transformation Enzyme Class (Predicted) Potential Metabolites
Ring Hydroxylation Monooxygenase/Dioxygenase Hydroxylated this compound isomers
Methyl Group Oxidation Monooxygenase/Oxidase 5-(Difluoromethoxy)-5-(hydroxymethyl)picolinic acid; 5-(Difluoromethoxy)pyridine-3,5-dicarboxylic acid
O-Dealkylation Etherase/Monooxygenase 5-Hydroxy-3-methylpicolinic acid

It is important to note that the presence of fluorine atoms in the difluoromethoxy group may influence the rate and regioselectivity of microbial attack. While some microorganisms are capable of cleaving carbon-fluorine bonds, this is generally a slow process. Therefore, metabolites retaining the difluoromethyl group may be more persistent in the environment.

Future Research Directions and Unexplored Areas in the Chemistry of 5 Difluoromethoxy 3 Methylpicolinic Acid

Development of Novel and Sustainable Synthetic Strategies for Enhanced Efficiency

The current synthesis of 5-(difluoromethoxy)-3-methylpicolinic acid often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research is anticipated to focus on developing more efficient and environmentally benign synthetic routes. Key areas of exploration include:

Catalytic C-H Activation: Direct and selective functionalization of the pyridine (B92270) ring through C-H activation would represent a significant leap in efficiency. This approach could shorten synthetic sequences and reduce the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for exothermic or hazardous reactions.

Biocatalysis: Employing enzymes for specific transformations could provide a highly selective and sustainable alternative to traditional chemical methods. Research into engineered enzymes for the synthesis of picolinic acid derivatives is a promising avenue.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic C-H ActivationAtom economy, reduced stepsDevelopment of selective catalysts
Flow ChemistryEnhanced control, safety, scalabilityReactor design and optimization
BiocatalysisHigh selectivity, sustainabilityEnzyme discovery and engineering

Exploration of Underutilized Reactivity and Synthetic Potential of the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is a key feature of the molecule, yet its full synthetic potential is likely underexplored. Future research could investigate:

Late-Stage Functionalization: Developing methods to chemically modify the difluoromethoxy group in the final stages of a synthesis could provide rapid access to a diverse range of new analogs with potentially altered biological or material properties.

Radical Chemistry: The C-H bond in the -OCF2H group could be a site for radical abstraction, opening up avenues for novel C-C and C-heteroatom bond formations.

Metabolic Stability Studies: While the difluoromethoxy group is often used to block metabolic oxidation, a deeper understanding of its metabolic fate in different biological systems could inform the design of next-generation compounds.

Advanced Materials Science Applications (e.g., Supramolecular Chemistry, Coordination Chemistry)

The structural features of this compound make it an intriguing candidate for applications in materials science. The picolinic acid moiety is an excellent chelating agent for metal ions, suggesting potential in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound could serve as an organic linker to construct novel coordination polymers or MOFs. These materials could have applications in gas storage, catalysis, and sensing. The electronic properties of the difluoromethoxy group could influence the photophysical properties of the resulting materials.

Luminescent Materials: Lanthanide complexes of picolinic acid derivatives are known to exhibit interesting luminescent properties. The introduction of the difluoromethoxy group could modulate the ligand field and enhance the luminescence quantum yields of such complexes.

Supramolecular Assemblies: The molecule's ability to participate in hydrogen bonding and other non-covalent interactions could be exploited to create well-defined supramolecular structures with unique properties.

Theoretical Validation and Prediction of Novel Chemical Transformations

Computational chemistry can play a pivotal role in guiding future experimental work. Theoretical studies could be employed to:

Predict Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model potential reaction mechanisms for the synthesis and functionalization of this compound, helping to identify the most promising experimental conditions.

Elucidate Electronic Properties: Computational analysis can provide insights into how the difluoromethoxy group influences the electronic structure of the pyridine ring and its reactivity.

Design Novel Ligands: Theoretical modeling can aid in the rational design of new ligands based on the this compound scaffold with tailored properties for specific metal ions or biological targets.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new synthetic methods, novel materials, and a more profound understanding of its fundamental chemistry.

Q & A

Q. What computational models predict the environmental fate of this compound and its metabolites?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradability (e.g., BIOWIN scores), while molecular dynamics simulations predict adsorption to soil organic matter. High-resolution mass spectrometry (HRMS) identifies persistent metabolites in wastewater treatment studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Difluoromethoxy)-3-methylpicolinic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(Difluoromethoxy)-3-methylpicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.